C1-Bodipy-C12
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C1-BODIPY-C12 typically involves the reaction of a boron-dipyrromethene (BODIPY) core with a dodecanoic acid derivative. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like trifluoroacetic acid. The reaction is carried out under inert atmosphere conditions to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is usually purified using techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
C1-BODIPY-C12 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound .
Scientific Research Applications
C1-BODIPY-C12 has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for studying lipid interactions and dynamics.
Biology: Employed in cellular imaging to track lipid trafficking and membrane dynamics.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the formulation of fluorescent dyes and sensors for various industrial processes
Mechanism of Action
C1-BODIPY-C12 exerts its effects through its fluorescent properties. When incorporated into living cells, it forms excimers and exhibits red-shifted fluorescence emission. This allows researchers to track lipid movements and interactions within cells. The compound targets lipid membranes and integrates into the lipid bilayer, providing insights into lipid dynamics and membrane structure .
Comparison with Similar Compounds
Similar Compounds
BODIPY 500/510 C1, C12: Another fluorescent fatty acid analog with similar properties.
BODIPY 558/568 C12: A related compound used for similar applications but with different spectral properties
Uniqueness
C1-BODIPY-C12 is unique due to its specific fluorescence characteristics, which make it particularly useful for studying lipid dynamics in living cells. Its ability to form excimers and exhibit red-shifted fluorescence emission sets it apart from other similar compounds .
Properties
Molecular Formula |
C22H39BF2N2O2 |
---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
12-(2,2-difluoro-12-methyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodec-7-en-4-yl)dodecanoic acid |
InChI |
InChI=1S/C22H39BF2N2O2/c1-18-13-14-20-17-21-16-15-19(27(21)23(24,25)26(18)20)11-9-7-5-3-2-4-6-8-10-12-22(28)29/h17-20,26H,2-16H2,1H3,(H,28,29) |
InChI Key |
IRNYSPHCPBXXQD-UHFFFAOYSA-N |
Canonical SMILES |
[B-]1([NH+]2C(CCC2C=C3N1C(CC3)CCCCCCCCCCCC(=O)O)C)(F)F |
Origin of Product |
United States |
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